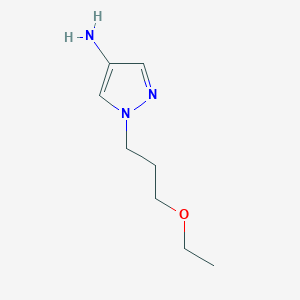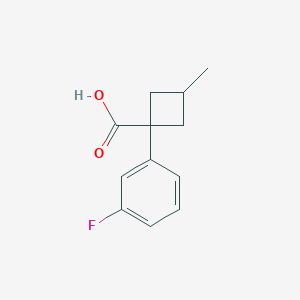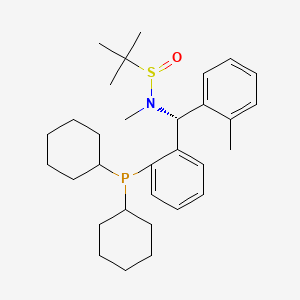
4,4-Di-tert-butylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Quinones and other oxidized products.
Reduction: Partially hydrogenated biphenyl derivatives.
Scientific Research Applications
4,4-Di-tert-butylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a stabilizer in radical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a probe in drug discovery research.
Industry: This compound is employed in the production of polymers, resins, and as an additive in lubricants and fuels
Mechanism of Action
The mechanism of action of 4,4-Di-tert-butylbiphenyl involves its ability to accept electrons from lithium metal to form a radical anion. This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important intermediates in organic synthesis. The compound’s tert-butyl groups provide steric hindrance, enhancing its stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylbiphenyl: Similar structure but with methyl groups instead of tert-butyl groups.
4,4-Di-tert-butyl-1,1’-biphenyl: Another name for 4,4-Di-tert-butylbiphenyl.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: A synonym for this compound.
Uniqueness
This compound is unique due to its high stability and reactivity, which are attributed to the presence of bulky tert-butyl groups. These groups provide steric protection, making the compound less prone to unwanted side reactions and enhancing its utility in various chemical processes .
Properties
Molecular Formula |
C20H28 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |
InChI Key |
VUVGFTPMYJWXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
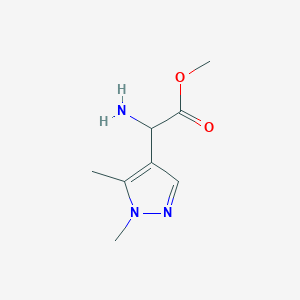
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
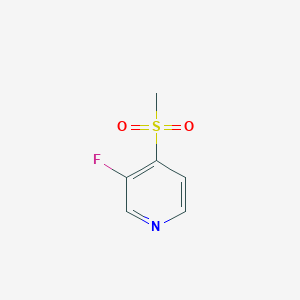
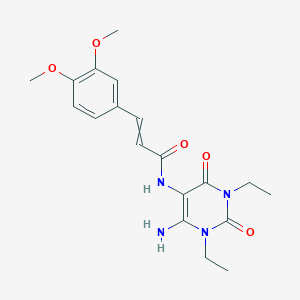
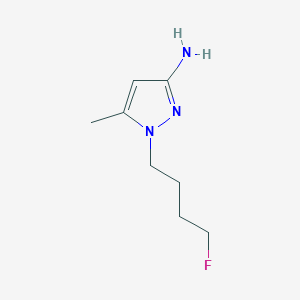
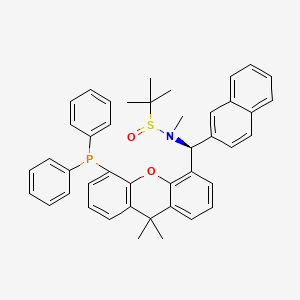
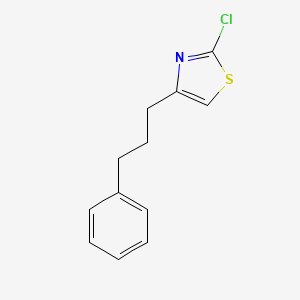
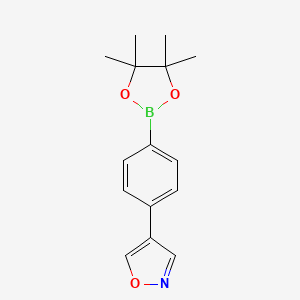
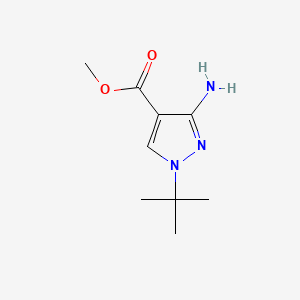
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)
